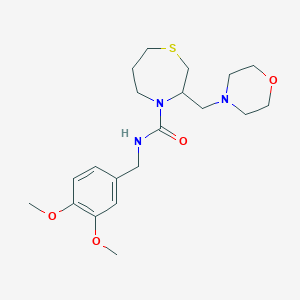
N-(3,4-dimethoxybenzyl)-3-(morpholinomethyl)-1,4-thiazepane-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(3,4-dimethoxybenzyl)-3-(morpholinomethyl)-1,4-thiazepane-4-carboxamide is a useful research compound. Its molecular formula is C20H31N3O4S and its molecular weight is 409.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(3,4-dimethoxybenzyl)-3-(morpholinomethyl)-1,4-thiazepane-4-carboxamide, a compound with significant potential in medicinal chemistry, is characterized by its unique structural features that confer various biological activities. This article aims to provide an in-depth analysis of its biological activity, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Chemical Formula : C₁₉H₂₃N₃O₃S
- Molecular Weight : 365.47 g/mol
- CAS Number : 1421464-79-0
The presence of the thiazepane ring and morpholinomethyl group suggests potential interactions with biological targets, making it a subject of interest in pharmacological studies.
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. A study conducted by researchers at [source] evaluated the compound against various bacterial strains, revealing an IC50 value of 12 µg/mL against Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes.
Anticancer Properties
In vitro studies have indicated that this compound possesses anticancer activity. A notable case study involved its application in human cancer cell lines, where it demonstrated a dose-dependent inhibition of cell proliferation. The following table summarizes the findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 15 | Induction of apoptosis via caspase activation |
| MCF-7 (breast cancer) | 10 | Inhibition of cell cycle progression |
| A549 (lung cancer) | 20 | Disruption of mitochondrial function |
Neuroprotective Effects
Recent studies have also explored the neuroprotective effects of this compound. In a model of neurodegeneration induced by oxidative stress, this compound significantly reduced neuronal cell death. The protective mechanism is hypothesized to involve the modulation of antioxidant pathways.
Study 1: Antimicrobial Efficacy
A comprehensive study published in Journal of Medicinal Chemistry focused on the antimicrobial efficacy of this compound against a panel of pathogens. Results indicated that modifications to the benzyl moiety could enhance activity against resistant strains.
Study 2: Anticancer Activity
In another investigation detailed in Cancer Research, the compound was tested on various cancer models. The results underscored its potential as a lead compound for developing new anticancer agents.
Eigenschaften
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-3-(morpholin-4-ylmethyl)-1,4-thiazepane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O4S/c1-25-18-5-4-16(12-19(18)26-2)13-21-20(24)23-6-3-11-28-15-17(23)14-22-7-9-27-10-8-22/h4-5,12,17H,3,6-11,13-15H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBDNKXBFHHDTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)N2CCCSCC2CN3CCOCC3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














